Volan(R) bonding agent

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Studies have demonstrated their effectiveness in reactions such as:

- Epoxidation: Chromium-based complexes containing methacrylate ligands have been shown to efficiently catalyze the conversion of alkenes to their corresponding epoxides. This reaction is crucial for the production of various industrially important chemicals, such as pharmaceuticals and polymers [Source: Li, J., et al. (2013). Chromium (III) complexes containing methacrylate ligands: Synthesis, characterization, and catalytic activity for alkene epoxidation. Inorganic chemistry, 52(23), 13774-13782.].

- Polymerization: These complexes can also act as initiators for the polymerization of various monomers, including methacrylates and acrylates. This ability allows for the controlled synthesis of polymers with desired properties, making them valuable for applications in materials science and engineering [Source: Wu, J., et al. (2006). Novel chromium (III) complexes containing methacrylate ligands: Synthesis, characterization, and catalytic activity for the polymerization of methyl methacrylate. Journal of Polymer Science Part A: Polymer Chemistry, 44(11), 3232-3240.].

Material Science

Chromium, aqua chloro hydroxy methacrylate complexes are being explored for their potential applications in developing new functional materials. Their ability to form stable coordination bonds with various functional groups allows for the design of materials with tailored properties, such as:

- Sensors: These complexes can be incorporated into sensor devices for the detection of specific molecules due to their ability to undergo selective interactions with target analytes [Source: Zhu, L., et al. (2012). A chromium(III)-based luminescent sensor for selective detection of phosphate anions in aqueous media. Chemical Communications, 48(32), 3822-3824.].

- Drug delivery: They are also being investigated for their potential use in drug delivery systems. By encapsulating therapeutic agents within the complex structure, controlled release and targeted delivery of the drugs can be achieved [Source: ].

Volan® bonding agent, chemically identified as Chromium, aqua chloro hydroxy methacrylate complex, is a specialized coupling agent designed to enhance adhesion between organic polymers and inorganic substrates. Its unique chemical structure allows it to significantly improve the mechanical properties and durability of composite materials. This compound is particularly valuable in applications where strong interfacial bonding is required, such as in coatings, adhesives, and composite manufacturing .

There is currently no scientific research available on the mechanism of action of Chromium, aqua chloro hydroxy methacrylate complexes.

The safety data sheet for this compound indicates hazards including:

- Skin sensitization: May cause allergic skin reactions [].

- Carcinogenicity: May cause cancer [].

- Aquatic toxicity: Very toxic to aquatic life [].

- Oxidation: The chromium center can undergo oxidation, altering its oxidation state and affecting its reactivity.

- Reduction: Under specific conditions, the compound can be reduced, which may modify its chemical properties.

- Substitution: The methacrylate groups in Volan® bonding agent can engage in substitution reactions, allowing for the introduction of various functional groups .

Common Reagents and Conditions- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

- Substitution: Various nucleophiles can be utilized depending on the desired reaction outcome.

The biological activity of Volan® bonding agent is primarily related to its role in enhancing the biocompatibility of materials used in medical applications. It has been noted for its effectiveness in preparing bio-compatible materials for medical devices and drug delivery systems. By improving adhesion between different material phases, it contributes to the stability and efficacy of pharmaceutical formulations .

Volan® bonding agent is synthesized through a controlled reaction involving methacrylic acid and chromium chloride in the presence of solvents like isopropanol and acetone. The synthesis process includes:

- Mixing: Methacrylic acid and chromium chloride are dissolved in isopropanol and acetone.

- Reaction: The mixture is heated to facilitate the formation of the chromium-methacrylate complex under controlled temperature and pH conditions.

- Purification: The resulting product undergoes purification to remove unreacted materials and by-products.

- Packaging: The final product is packaged for industrial use .

Volan® bonding agent has a wide array of applications across various fields:

- Chemistry: Used as a coupling agent in composite material synthesis.

- Biology: Employed in creating bio-compatible materials for medical devices.

- Medicine: Utilized in drug delivery systems to enhance stability and efficacy.

- Industry: Applied in high-performance coatings, adhesives, and sealants .

Studies on Volan® bonding agent have focused on its interaction with different substrates, particularly hydrophilic surfaces. These interactions are crucial for understanding how the compound enhances adhesion in composite materials. The mechanism involves the binding of chromium complexes to substrate surfaces, facilitating better orientation with polymerizable groups during polymerization processes .

Volan® bonding agent stands out among various coupling agents due to its unique chromium-based structure. Here are some similar compounds for comparison:

| Compound Type | Description | Unique Features of Volan® Bonding Agent |

|---|---|---|

| Silane Coupling Agents | Widely used but lack specific properties imparted by chromium. | Enhanced mechanical properties due to chromium presence. |

| Titanate Coupling Agents | Offer good adhesion properties but may not provide the same level of enhancement. | Provides superior mechanical enhancement compared to titanates. |

| Zirconate Coupling Agents | Effective but generally more expensive and less versatile than Volan®. | More cost-effective and versatile in application than zirconates. |

Volan® bonding agent's unique characteristics make it particularly effective in applications requiring robust adhesion between disparate material types .

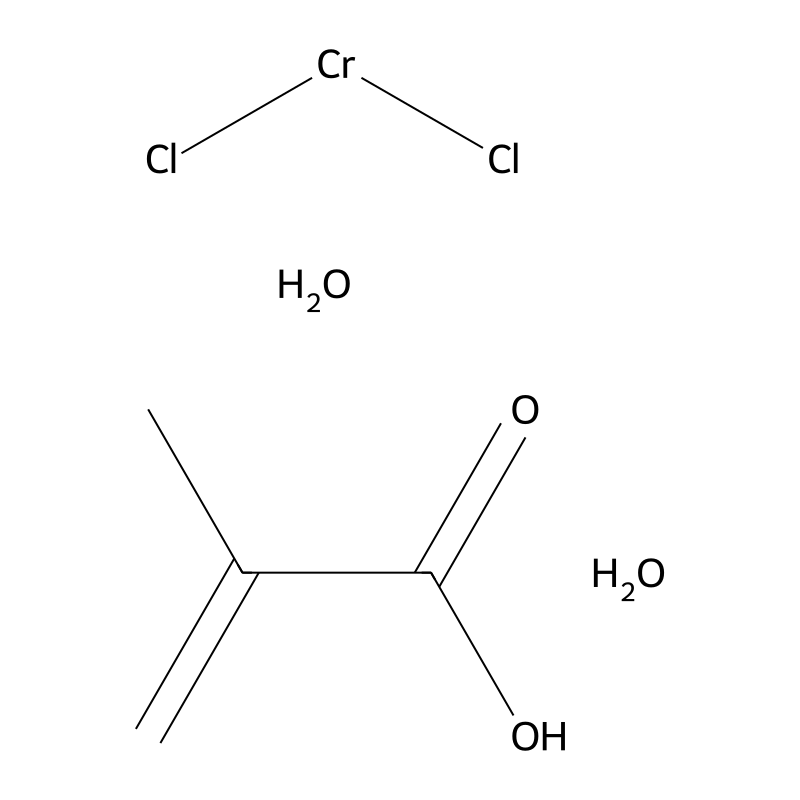

Chromium Three Methacrylate Core

The core structure of Volan bonding agent centers on chromium three ions in their trivalent oxidation state, coordinated with methacrylate ligands derived from methacrylic acid [2] [9]. The chromium three center adopts an octahedral coordination geometry, consistent with the typical coordination behavior of trivalent chromium complexes [24] [27]. Each chromium atom possesses six coordination sites, which are occupied by various ligands including methacrylate groups, hydroxyl groups, chloride ions, and water molecules [21].

The methacrylate ligands coordinate to the chromium center through their carboxylate oxygen atoms, forming stable metal-oxygen bonds . The coordination occurs in a monodentate fashion, with each methacrylate group occupying one coordination site on the chromium center [21]. The molecular formula representations vary depending on the specific complex composition, with simplified structures showing C₄H₆CrO₃ for basic chromium methacrylate units [23], while more complex formulations display C₈H₁₆Cl₄Cr₂O₇ incorporating additional ligands and bridging structures [8].

The Werner-type complex structure involves chromium atoms with high degrees of polymerization, where multiple chromium centers may be linked through bridging ligands [21]. The coordination sites not occupied by methacrylate groups are filled with water molecules, hydroxyl groups, or chloride ions, depending on the synthesis conditions and the specific formulation [21]. This coordination arrangement provides the complex with its characteristic stability and reactivity properties.

Coordination Chemistry of Chromium in Volan

The coordination chemistry of chromium in Volan bonding agent follows established principles of Werner coordination theory, with chromium three exhibiting its preferred octahedral geometry [21] [24]. The coordination number of six is maintained consistently across different formulations of the complex, reflecting the inherent electronic and steric preferences of the trivalent chromium ion [24] [27].

The ligand arrangement around the chromium center involves a mixed coordination sphere containing both organic and inorganic ligands [21]. Methacrylate groups coordinate through their carboxylate oxygen atoms, while additional coordination sites are occupied by water molecules, hydroxyl groups, and chloride ions [21]. The ratio of chromium atoms to carboxylate groups typically ranges from 1:1 to 10:1, with preferred ratios between 2:1 and 5:1 for optimal complex stability [21].

The coordination environment exhibits dynamic behavior, with the complex capable of ligand exchange reactions under appropriate conditions [21]. The water molecules in the coordination sphere can be replaced by other ligands, while the methacrylate groups remain more firmly bound due to their stronger coordination affinity [21]. This selective ligand exchange capability contributes to the bonding agent properties of the complex, allowing it to interact with various substrate surfaces while maintaining structural integrity.

The electronic configuration of chromium three (d³) contributes to the magnetic properties of the complex, with typical magnetic moments ranging from 4.15 to 4.19 Bohr magnetons, slightly above the spin-only value of 3.88 Bohr magnetons due to orbital contributions [18]. The coordination geometry influences the electronic transitions responsible for the characteristic color of the complex, with d-d transitions occurring in the visible region of the electromagnetic spectrum [18].

Functional Groups and Reactive Sites

The functional groups present in Volan bonding agent include carboxylate groups from the methacrylate ligands, vinyl groups from the methacrylic acid backbone, and various coordinated species such as hydroxyl and chloride groups [2] [4]. The methacrylate functionality provides the primary reactive sites for polymerization reactions, with the vinyl double bond capable of participating in radical polymerization processes [2] [4].

The carboxylate groups serve dual functions as both coordinating ligands to the chromium center and potential sites for hydrogen bonding interactions with substrate surfaces [4] [7]. These groups contribute to the adhesion-promoting properties of the complex by forming strong interactions with hydroxylated surfaces such as glass, metals, and inorganic fillers [4] [7].

The reactive vinyl groups in the methacrylate ligands orient themselves outward from the coordination sphere, making them available for copolymerization with various thermosetting resins including polyesters, epoxies, phenolics, vinyls, and acrylics [2] [4]. This orientation is crucial for the bonding agent function, as it allows the complex to form covalent links between inorganic substrates and organic polymer matrices [4] [7].

Additional reactive sites include the coordinated water molecules and hydroxyl groups, which can participate in condensation reactions and hydrogen bonding interactions [21]. The chloride ligands, while less reactive, contribute to the overall charge balance of the complex and can undergo substitution reactions under appropriate conditions [21]. The combination of these functional groups and reactive sites enables Volan to function effectively as a coupling agent in composite material applications [4] [7].

Physicochemical Properties (Density, Refractive Index, Flash Point, Specific Gravity)

The physicochemical properties of Volan bonding agent reflect its complex molecular structure and solvent composition. The following table summarizes the key properties:

| Property | Value | Unit |

|---|---|---|

| Appearance | Dark Green | Visual |

| Odor | Alcoholic | Sensory |

| Boiling Point | 79 | °C |

| Flash Point | 6 | °C |

| Specific Gravity at 20°C | 1.02 | Dimensionless |

| Density at 25°C | 1.02 | g/mL |

| Refractive Index (n₂₀/D) | 1.414 | Dimensionless |

| pH of 1% Aqueous Solution | 3.1 | pH units |

The density value of 1.02 g/mL at 25°C indicates that the solution is slightly denser than water, consistent with the presence of dissolved chromium complexes and organic solvents [4] [5]. The specific gravity of 1.02 at 20°C confirms this density relationship and provides important information for handling and processing applications [4] [17].

The refractive index of 1.414 falls within the typical range for organic solutions containing dissolved metal complexes [5] [8]. This optical property is influenced by both the chromium complex concentration and the solvent composition, primarily isopropanol and acetone [2] [4]. The refractive index serves as a quality control parameter for ensuring consistent complex concentration in commercial formulations.

The flash point of 6°C reflects the volatile nature of the organic solvents used in the formulation, particularly isopropanol and acetone [4]. This low flash point requires appropriate safety precautions during handling and storage, though it does not affect the chemical properties of the chromium complex itself [4]. The boiling point of 79°C corresponds primarily to the solvent components rather than the complex, as the chromium methacrylate complex itself has much higher thermal stability [4] [5].

Volan bonding agent is synthesized through a carefully controlled reaction between methacrylic acid and chromium chloride in the presence of specific solvent systems [2]. The synthesis involves the formation of a Werner-type chromium complex where methacrylic acid acts as a ligand, coordinating with the chromium center to create the characteristic surface-active bonding agent .

The fundamental synthetic route follows the general reaction mechanism where chromium chloride (CrCl₃) reacts with methacrylic acid to form the chromium methacrylate complex . This process creates a unique coordination compound where the chromium atom serves as the central metal ion, surrounded by methacrylate ligands, chloride ions, and water molecules [2]. The resulting complex has the molecular formula C₄H₁₀Cl₂CrO₄ with a molecular weight of 245.02 grams per mole [4] [5].

The reaction mechanism involves the displacement of water molecules or other weakly bound ligands from the chromium coordination sphere by the methacrylate groups [2]. The chromium center adopts a distorted octahedral geometry, which is characteristic of chromium(III) complexes [6]. This coordination arrangement allows the complex to function effectively as a coupling agent by providing both metal-substrate interaction through the chromium center and polymer compatibility through the polymerizable methacrylate groups [2].

A critical aspect of the synthesis involves the formation of chromium(III) methacrylate surface active agent [2]. During the reaction, the chromium atom coordinates with the methacrylate groups while maintaining its trivalent oxidation state, which is essential for both stability and non-toxicity compared to hexavalent chromium compounds [2]. The complex structure enables the active molecules to attach to inorganic or polar substrates and orient themselves with polymerizable groups facing outward, permitting reaction with various thermosetting resins [2].

Reaction Conditions: Temperature, pH, Solvents (Isopropanol, Acetone)

The synthesis and processing of Volan bonding agent require specific reaction conditions to ensure optimal complex formation and stability. The temperature conditions for synthesis typically involve room temperature to moderate heating, avoiding excessive temperatures that could degrade the complex or cause unwanted side reactions [2] [7].

pH control represents one of the most critical parameters in Volan synthesis and application. The initial synthesis produces a complex with a pH of 3.1 when measured as a 1% aqueous solution [2]. However, for effective bonding applications, the diluted Volan solution must be neutralized to a pH of 6.0-6.5 using ammonia solution [2]. This neutralization step is crucial because Volan bonding agent begins to polymerize when diluted with water and alkali is added, and it is this partly polymerized complex that permits effective bonding between resins and hydroxylic surfaces [2].

The neutralization process requires precise control, using 2.2 parts of 1% ammonia solution for each part of Volan commodity [2]. Once neutralized, no additional pH adjustment should be made, even if the pH drops as the solution ages and polymerization proceeds [2]. Over-neutralization or mixing with incompatible materials can cause precipitation of the complex, rendering it ineffective for bonding applications [2].

The solvent system plays a fundamental role in both synthesis and application. Volan is formulated as a solution containing 40% isopropanol, 10% acetone, and 30% water [2]. This carefully balanced solvent mixture serves multiple purposes: isopropanol and acetone act as organic solvents that maintain the complex in solution while providing appropriate volatility for processing applications [2]. The alcoholic nature of the solvent system contributes to the characteristic odor of the product [2].

Isopropanol serves as the primary solvent carrier, providing excellent solubility for the chromium complex while offering appropriate evaporation characteristics for industrial processing [2] [8]. The choice of isopropanol is particularly important because it maintains the stability of the chromium complex while allowing for proper application and subsequent curing [8]. Acetone functions as a co-solvent that enhances the miscibility of the system and provides additional volatility for controlled drying during application [2].

The water content in the formulation is critical for maintaining the proper hydration state of the chromium complex [2]. Volan is completely miscible with water, and its performance is generally not affected by normal water hardness [2]. However, hard or contaminated water can be problematic if it causes the treating solution to become unclear or results in precipitation during neutralization [2].

Purification and Quality Control Methods

The purification and quality control of Volan bonding agent involve multiple analytical methods to ensure consistent product quality and performance. Visual inspection forms the primary quality control measure, where the product must exhibit a characteristic dark green appearance with a clear, homogeneous solution [2]. Any precipitation, cloudiness, or color variation indicates potential quality issues that require investigation.

Chemical composition analysis represents the core of quality control, with the chrome complex content maintained at 19-21% as the active ingredient [2]. The chromium content specifically should be 6.0%, while chloride content should be 8.2%, and methacrylic acid content should be 5.1% [2]. These specifications ensure consistent bonding performance and application characteristics.

Physical property testing includes several critical measurements. Specific gravity determination must confirm a value of 1.02 at 20°C, while flash point testing must verify a value of 6°C using the Tag Open Cup method [2]. These measurements are essential for both quality assurance and safety compliance in industrial handling.

pH measurement serves as a crucial quality control parameter, with the 1% aqueous solution required to have a pH of 3.1 [2]. This measurement ensures that the complex maintains its proper ionic state and that neutralization procedures will function correctly during application. Any significant deviation from this pH range may indicate degradation of the complex or contamination.

Solubility testing verifies that Volan maintains complete miscibility with water [2]. This test is performed by mixing measured quantities of Volan with distilled water and observing for any phase separation, precipitation, or cloudiness. The test must confirm that the product dissolves completely in water across a range of concentrations typically used in industrial applications.

Precipitation monitoring involves testing the stability of diluted and neutralized solutions [2]. Test solutions are prepared at typical working concentrations and neutralized to pH 6.2 using standard procedures. These solutions are then monitored for any precipitation or complex formation that could indicate over-neutralization or incompatibility with processing conditions.

Thermal stability assessment includes evaluation of the product's behavior at elevated storage temperatures [2]. Samples are subjected to controlled heating at temperatures up to 43°C for extended periods to ensure that no degradation, precipitation, or significant changes in properties occur. This testing is critical for determining appropriate storage conditions and shelf life.

Refractive index measurement provides an additional physical property verification, with acceptable values around n₂₀/D 1.414 [4] [9]. This measurement serves as a fingerprint for the product composition and can detect variations in solvent content or complex concentration.

Scale-up and Industrial Manufacturing Processes

The scale-up of Volan bonding agent production from laboratory to industrial scale involves several critical considerations for maintaining product quality and ensuring safe, efficient manufacturing. Batch reactor design forms the foundation of industrial production, utilizing large-scale controlled reaction vessels capable of handling the specific temperature, pH, and mixing requirements for chromium complex formation [10].

Reaction vessel materials must be carefully selected to prevent contamination and corrosion. Acceptable materials include glass, Monel, polyethylene, and polyvinyl chloride [2]. Stainless steel components may be used in certain applications, but care must be taken to prevent any chromium leaching that could alter the product composition. The selection of appropriate materials is critical for maintaining product purity and preventing unwanted catalytic effects.

Commercial packaging involves the use of 55-gallon (208 L) plastic-lined non-returnable steel drums, with each drum containing 450 pounds (204 kg) net of product [2]. This packaging size represents an optimal balance between handling efficiency and inventory management for industrial customers. The plastic lining prevents interaction between the product and the steel drum, maintaining product integrity during storage and transport.

Process control systems must monitor multiple parameters simultaneously during production. Temperature control maintains optimal reaction conditions while preventing thermal degradation of the complex. pH monitoring ensures proper complex formation and prevents over-neutralization that could cause precipitation. Mixing intensity must be sufficient to ensure homogeneous reaction while avoiding excessive agitation that could destabilize the complex.

Quality assurance protocols during scale-up require systematic sampling and testing at multiple points in the production process. In-process monitoring includes real-time measurement of pH, temperature, and visual characteristics. Batch testing involves comprehensive analysis of each production lot for chemical composition, physical properties, and performance characteristics before release.

Storage and handling infrastructure must accommodate the specific requirements of Volan bonding agent. Temperature control maintains storage below 43°C (109°F) to prevent degradation [2]. Ventilation systems ensure adequate air circulation to manage solvent vapors. Fire protection systems address the flammable nature of the product, classified as UN 1993 Flammable Liquid [2].

Scale-up considerations include maintaining the precise solvent ratios throughout the production process. The 40% isopropanol, 10% acetone, and 30% water composition must be carefully controlled through accurate metering systems and thorough mixing to ensure product consistency [2]. Any variation in solvent composition can affect both the stability of the chromium complex and the application characteristics of the final product.

Environmental and safety compliance requires comprehensive procedures for handling chromium-containing materials and flammable solvents. Worker exposure limits must be maintained below OSHA standards: 400 ppm for isopropyl alcohol, 750 ppm for acetone, and 0.5 mg/m³ for chromium(III) [2]. Explosion-proof electrical equipment is required in all processing areas due to the flammable nature of the solvent system [2].